Superior Catalytic Turnover (Vmax) vs. Native Protein Substrate
Compared to its full-length, denatured protein counterpart (RCMM-lysozyme), Arg-Gly-Tyr-Ser-Leu-Gly is a much more efficient substrate for the catalytic subunit of rabbit skeletal muscle PKA. It exhibits a significantly enhanced maximal reaction velocity (Vmax), demonstrating that the hexapeptide is processed much faster by the enzyme. This is critical for designing high-signal assays. [1]
| Evidence Dimension | Vmax |
|---|---|
| Target Compound Data | 12.2 ± 0.3 µmol/min per mg (at pH 6.9) |
| Comparator Or Baseline | RCMM-lysozyme: 2.4 µmol/min per mg |
| Quantified Difference | Approximately 5-fold higher Vmax for Arg-Gly-Tyr-Ser-Leu-Gly |
| Conditions | cAMP-dependent protein kinase catalytic subunit from rabbit skeletal muscle; assay performed at pH 6.9 |
Why This Matters
Higher Vmax translates to a faster reaction rate and stronger signal generation in endpoint or kinetic assays, reducing enzyme requirements and improving assay sensitivity for high-throughput screening applications.
- [1] Kemp, B. E., Benjamini, E., & Krebs, E. G. (1976). Synthetic hexapeptide substrates and inhibitors of 3':5'-cyclic AMP-dependent protein kinase. Proceedings of the National Academy of Sciences, 73(4), 1038-1042. View Source
